(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one basic properties
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one basic properties
An In-Depth Technical Guide to the Basic Properties of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Introduction
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, a member of the β-enaminone class of compounds, is a versatile synthetic intermediate with significant applications across organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure features a dimethylamino group and a benzoyl group connected by a conjugated α,β-unsaturated system. This "push-pull" electronic arrangement confers unique reactivity, allowing it to serve as a building block for a wide array of more complex molecules.[1] Understanding the fundamental basicity of this compound is paramount, as this property governs its nucleophilicity, solubility, reaction mechanisms, and potential pharmacokinetic behavior. This guide provides a detailed examination of the structural and electronic factors that define the basicity of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, outlines rigorous experimental protocols for its quantification, and discusses the practical implications for researchers in drug development and chemical synthesis.
Part 1: The Theoretical Framework of Basicity
The basicity of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a direct consequence of its unique electronic structure as a vinylogous amide. The concept of vinylogy describes the transmission of electronic effects through a conjugated π-system, meaning this molecule exhibits properties analogous to a standard amide, but with reactivity mediated by the intervening carbon-carbon double bond.[3]
Electronic Structure and Resonance
The nitrogen atom's lone pair of electrons is not localized; instead, it is delocalized across the conjugated system, extending from the amino group to the carbonyl oxygen. This delocalization can be represented by the following resonance structures:
Caption: Workflow for pKa determination by potentiometric titration.
Method B: UV-Vis Spectrophotometric Titration
This method leverages the fact that the protonated and neutral forms of the enaminone have different UV-Vis absorption spectra, as protonation alters the electronic structure of the conjugated chromophore. [4][5] Principle of the Method The absorbance of a solution containing the enaminone is measured at a fixed wavelength over a range of pH values. The Henderson-Hasselbalch equation is then used to relate the changes in absorbance to the pH. A plot of absorbance vs. pH generates a sigmoidal curve, and the pKa corresponds to the pH at the inflection point of this curve. [6] Detailed Experimental Protocol
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Apparatus Setup: A UV-Vis spectrophotometer and a calibrated pH meter are required.
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Reagent Preparation:
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Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3 to 8).
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Prepare a concentrated stock solution of the enaminone in a suitable solvent (e.g., DMSO or ethanol). [4]3. Measurement Procedure:
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First, determine the absorption spectra of the fully protonated and fully deprotonated forms. Prepare two solutions of the enaminone at a fixed concentration: one in a highly acidic buffer (e.g., pH 2) and one in a basic buffer (e.g., pH 9).
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Overlay the spectra to identify the analytical wavelength (λ_max) where the difference in absorbance between the two forms is greatest, and note any isosbestic points. [5]An isosbestic point, where the molar absorptivity of both species is the same, confirms a simple two-state equilibrium. [5] * Prepare a series of samples by adding a small, constant aliquot of the enaminone stock solution to each buffer solution, ensuring the final concentration is identical in all samples.
-
Measure the absorbance of each buffered solution at the chosen analytical wavelength.
-
-
Data Analysis:
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Plot absorbance (y-axis) versus pH (x-axis).
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The data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa.
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Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log[(A_B - A)/(A - A_A)], where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.
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Trustworthiness: This method is self-validating through the observation of a sharp isosbestic point, which indicates that only two species (the free base and its conjugate acid) are present in equilibrium throughout the pH range studied. [5]
Part 3: Implications of Basicity in Research and Development
The basicity and corresponding pKa of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one are not merely academic values; they have profound practical consequences.
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In Organic Synthesis: The nucleophilicity of the enamine is modulated by pH. In strongly acidic conditions, the nitrogen is protonated and non-nucleophilic. Under neutral or weakly basic conditions, the lone pair is available, allowing the molecule to participate in various reactions. Its basicity also allows it to act as a proton scavenger or a mild base in certain transformations. * In Drug Development: The pKa is a critical parameter in pharmacokinetics. A pKa of ~5.5 means the drug will be largely protonated and positively charged in the acidic environment of the stomach, which can affect its absorption. In the blood and most tissues (pH ~7.4), it will be neutral, which generally favors crossing lipid cell membranes. This charge state influences its solubility, distribution, target binding, and excretion profile. * In Materials Science: For applications such as pH sensors or smart materials, the change in electronic properties (and thus color or fluorescence) upon protonation is the key mechanism. A well-defined pKa allows for the precise tuning of the material's response to a specific pH range. [1]
Conclusion
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a weak base, a property dictated by its vinylogous amide structure which delocalizes the nitrogen lone pair across a conjugated π-system. While computational methods provide a useful pKa estimate of around 5.5, rigorous experimental determination via potentiometric or spectrophotometric titration is essential for any application where the ionization state is a critical factor. A thorough understanding and precise quantification of this basicity are fundamental to harnessing the full potential of this versatile molecule in the design of novel synthetic routes, the development of new therapeutic agents, and the creation of advanced materials.
References
-
Box, K., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
- Not used.
-
ResearchGate. How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
The Journal of Physical Chemistry. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]
-
NIH. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
- Not used.
-
Chemistry 321: Quantitative Analysis Lab Webnote. Spectrophotometric Determination of pKa of Phenol Red. [Link]
-
Vargas, C., et al. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]
-
Virtual Amrita Laboratories. pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]
-
ResearchGate. Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. [Link]
-
Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
-
NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
- Not used.
-
The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
-
YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Wikipedia. Vinylogy. [Link]
- Not used.
- Not used.
- Not used.
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
PubChem. (E)-3-Dimethylamino-1-phenyl-propenone. [Link]
-
Chemical Synthesis Database. (2E)-3-(dimethylamino)-1-phenyl-2-propen-1-one. [Link]
- Not used.
- Not used.
- Not used.
-
Appchem. (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one. [Link]
- Not used.
- Not used.
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. [Link]
-
Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]
- Not used.
-
Chemistry Steps. Basicity of Amines. [Link]
- Not used.
- Not used.
- Not used.
- Not used.
Sources
- 1. Buy (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1201-93-0 [smolecule.com]
- 2. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Vinylogy - Wikipedia [en.wikipedia.org]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
